Antifungal Activity: 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol Derivatives Exhibit Sub-Nanomolar MIC, but Data for the Target Mono-Triazole Are Absent
A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrated potent antifungal activity against Candida spp., with MIC values ranging from 0.04 to 0.5 μg/mL, significantly outperforming fluconazole (MIC 1.28 μg/mL) and itraconazole (MIC 2.56 μg/mL) [1]. Notably, a derivative containing fluorine and cyclopropyl substituents achieved an MIC of 0.0075 μg/mL against Candida albicans and Candida krusei, representing a >170-fold improvement over fluconazole [1]. In contrast, no published MIC data exist for the target compound 2-(1H-1,2,3-triazol-1-yl)propan-1-ol, highlighting a critical evidence gap. Users requiring documented antifungal potency should consider the bis-triazole series, while those needing the specific mono-triazole scaffold for synthetic purposes may still find value in the target compound.
| Evidence Dimension | Antifungal activity (MIC) against Candida spp. |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives: MIC 0.04–0.5 μg/mL; Fluconazole: MIC 1.28 μg/mL; Itraconazole: MIC 2.56 μg/mL; Best bis-triazole derivative: MIC 0.0075 μg/mL |
| Quantified Difference | Bis-triazole derivatives show >2.5-fold improvement over fluconazole; >170-fold for the most potent derivative. |
| Conditions | In vitro broth microdilution assay against Candida albicans, Candida krusei, and other Candida spp. |
Why This Matters
The absence of antifungal MIC data for the target compound means it cannot be selected for antifungal applications based on documented efficacy; procurement should be driven by synthetic utility rather than biological performance.
- [1] Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. Med Chem Res. 2019;28:571–579. View Source
